molecular formula C10H7IN2O B6616062 3-(4-iodo-1H-pyrazol-1-yl)benzaldehyde CAS No. 1343233-80-6

3-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

Cat. No. B6616062
CAS RN: 1343233-80-6
M. Wt: 298.08 g/mol
InChI Key: DMEYYMBTSMASOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Hanam A et al. made an effort to produce new heterocycles, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .


Physical And Chemical Properties Analysis

As mentioned earlier, 3-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a pale yellow crystalline solid with a molecular weight of 329.10 g/mol. This compound has a strong odor and is highly sensitive to light and air.

Mechanism of Action

While specific information on the mechanism of action for 3-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is not available, it’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Safety and Hazards

While specific safety and hazard information for 3-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is not available, it’s generally recommended to ensure adequate ventilation, wear personal protective equipment, avoid contact with skin, eyes and clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

Future Directions

The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests that 3-(4-iodo-1H-pyrazol-1-yl)benzaldehyde and similar compounds could have promising applications in the development of new drugs.

properties

IUPAC Name

3-(4-iodopyrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O/c11-9-5-12-13(6-9)10-3-1-2-8(4-10)7-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEYYMBTSMASOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)I)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodo-1h-pyrazol-1-yl)benzaldehyde

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